molecular formula C17H17NO6S B290746 Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate

Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate

Cat. No. B290746
M. Wt: 363.4 g/mol
InChI Key: VWLFGESEZCDQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate, commonly known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 377.44 g/mol.

Mechanism of Action

The mechanism of action of DMAPA varies depending on its application. In drug discovery, DMAPA has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The exact mechanism by which DMAPA induces apoptosis is not yet fully understood, but it is believed to involve the disruption of cellular signaling pathways and the activation of pro-apoptotic proteins. In catalysis, DMAPA acts as a nucleophilic catalyst, facilitating the reaction between two molecules by donating a pair of electrons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMAPA vary depending on its application. In drug discovery, DMAPA has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. However, the exact biochemical and physiological effects of DMAPA on cancer cells are not yet fully understood. In catalysis, DMAPA has been shown to facilitate various organic reactions by acting as a nucleophilic catalyst. The biochemical and physiological effects of DMAPA on catalytic reactions are dependent on the specific reaction being catalyzed.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMAPA in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use in various reactions. Additionally, DMAPA has been shown to exhibit high catalytic activity in various organic reactions, making it a valuable catalyst in synthetic chemistry. However, one limitation of using DMAPA in lab experiments is its high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for the research and application of DMAPA. In drug discovery, further studies are needed to fully understand the mechanism by which DMAPA induces apoptosis in cancer cells. Additionally, research is needed to explore the potential of DMAPA as a therapeutic agent for other diseases. In catalysis, future research could focus on the development of new synthetic methodologies utilizing DMAPA as a catalyst. Finally, research is needed to explore the potential of DMAPA in the development of novel materials with unique properties and functions.
Conclusion:
In conclusion, DMAPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPA can be synthesized through a simple reaction and has been shown to exhibit antitumor activity, high catalytic activity, and potential for the development of novel materials. Further research is needed to fully understand the mechanism of action of DMAPA and explore its potential in various applications.

Synthesis Methods

DMAPA can be synthesized through the reaction of 5-aminoisophthalic acid with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DMAPA as a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

DMAPA has been extensively studied for its potential applications in various fields such as drug discovery, catalysis, and materials science. In drug discovery, DMAPA has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. DMAPA has also been studied as a catalyst in various organic reactions, including the synthesis of cyclic carbonates and the acylation of alcohols. Additionally, DMAPA has been utilized in the preparation of novel materials such as metal-organic frameworks and supramolecular polymers.

properties

Molecular Formula

C17H17NO6S

Molecular Weight

363.4 g/mol

IUPAC Name

dimethyl 5-[(2-methylphenyl)sulfonylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C17H17NO6S/c1-11-6-4-5-7-15(11)25(21,22)18-14-9-12(16(19)23-2)8-13(10-14)17(20)24-3/h4-10,18H,1-3H3

InChI Key

VWLFGESEZCDQKI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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